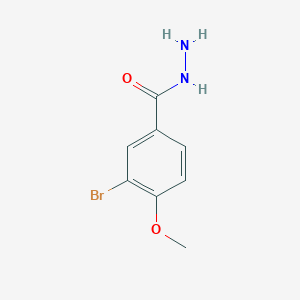
3-Chlorophenylglyoxal hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chlorophenylglyoxal hydrate is an organic compound with the molecular formula C8H7ClO3. It is a derivative of phenylglyoxal, where a chlorine atom is substituted at the third position of the phenyl ring. This compound is typically used in research settings and has various applications in chemical synthesis and biological studies.
Wissenschaftliche Forschungsanwendungen
3-Chlorophenylglyoxal hydrate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
The safety information for 3-Chlorophenylglyoxal hydrate indicates that it may cause respiratory irritation, be harmful if swallowed, and cause skin and serious eye irritation . Precautionary measures include using only outdoors or in a well-ventilated area, avoiding breathing dust/fumes, and wearing personal protective equipment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Chlorophenylglyoxal hydrate can be synthesized through several methods. One common approach involves the chlorination of phenylglyoxal under controlled conditions. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and to ensure the selective formation of the 3-chloro derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The process would include the chlorination step followed by purification through crystallization or distillation to obtain the pure hydrate form.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chlorophenylglyoxal hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or aldehydes.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 3-Chlorobenzoic acid
Reduction: 3-Chlorophenylglycol
Substitution: 3-Aminophenylglyoxal or 3-Thiophenylglyoxal
Wirkmechanismus
The mechanism of action of 3-chlorophenylglyoxal hydrate involves its interaction with biological molecules, particularly proteins and enzymes. It can form covalent bonds with amino acid residues, leading to the inhibition or modification of enzyme activity. This interaction is often used to study enzyme mechanisms and to develop enzyme inhibitors for therapeutic purposes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylglyoxal: The parent compound without the chlorine substitution.
4-Chlorophenylglyoxal: A similar compound with the chlorine atom at the fourth position.
3-Bromophenylglyoxal: A bromine-substituted analog.
Uniqueness
3-Chlorophenylglyoxal hydrate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom at the third position influences its electronic properties and reactivity, making it a valuable compound for targeted chemical synthesis and biological studies.
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)-2-oxoacetaldehyde;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO2.H2O/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-5H;1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPIMXWMDQVBKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C=O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625634 |
Source


|
| Record name | (3-Chlorophenyl)(oxo)acetaldehyde--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177288-16-3 |
Source


|
| Record name | (3-Chlorophenyl)(oxo)acetaldehyde--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chlorophenylglyoxal hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione](/img/structure/B63354.png)

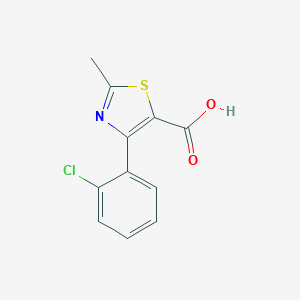
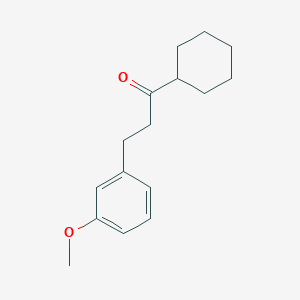
![1-[(Tert-butyl)oxycarbonyl]-3-(4-chlorobenzyl)piperidine-3-carboxylic acid](/img/structure/B63365.png)
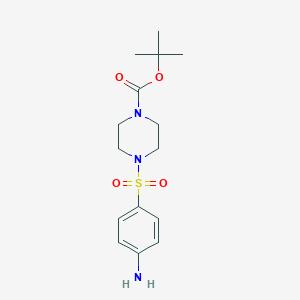

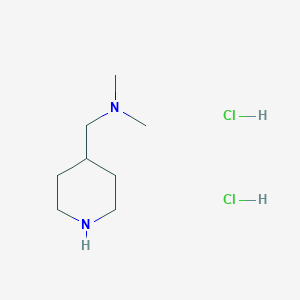
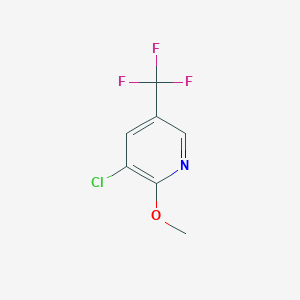
![2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine](/img/structure/B63375.png)

![4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbonyl chloride](/img/structure/B63379.png)
![Poly[titanium(IV) n-butoxide]](/img/structure/B63381.png)
